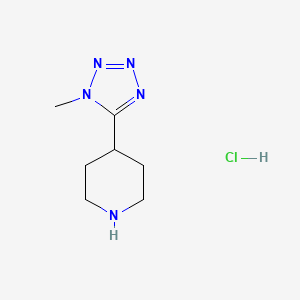
4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C7H14ClN5. It has a molecular weight of 203.67 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N5.ClH/c1-12-7(9-10-11-12)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 203.67 . It is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
DNA Interaction and Fluorescent Staining
Compounds like Hoechst 33258, which bind to the minor groove of double-stranded B-DNA, are utilized for fluorescent DNA staining, aiding in chromosome and nuclear analysis in cell biology. These derivatives serve as models for understanding DNA sequence recognition and binding, essential for drug design targeting DNA interactions (Issar & Kakkar, 2013).
Environmental Presence and Toxicity
Studies on compounds like parabens, which share structural similarities with various piperidine derivatives, focus on their environmental impact, biodegradability, and potential as endocrine disruptors. These insights are crucial for evaluating the environmental safety and regulatory status of chemical compounds used in consumer products (Haman et al., 2015).
Cytochrome P450 Enzyme Inhibition
Research on chemical inhibitors of cytochrome P450 isoforms, including piperidine derivatives, is significant for understanding drug-drug interactions and metabolism. This is vital for predicting potential interactions and optimizing therapeutic efficacy (Khojasteh et al., 2011).
Antimycobacterial Activity
Piperazine derivatives have been explored for their antimycobacterial properties, with a focus on combating Mycobacterium tuberculosis, including drug-resistant strains. This underscores the therapeutic potential of piperidine and piperazine analogs in treating tuberculosis and other bacterial infections (Girase et al., 2020).
Pharmaceutical Applications
The diverse pharmacological applications of piperazine and its analogs, including their roles as antipsychotic, antihistamine, antidepressant, and anticancer agents, demonstrate the versatility of this structural motif in drug development. Research continues to explore the modification of piperazine derivatives to enhance their pharmacokinetic and pharmacodynamic profiles, indicating a rich area for future therapeutic innovation (Rathi et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources I found, the study and application of similar compounds in the field of chemistry continue to be an area of active research . Further studies could explore its potential uses in various chemical reactions and its properties under different conditions.
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to inhibit angiotensin-converting enzymes and block at1 and at2 receptors present in brain, heart, kidney, adrenal glands, and vascular smooth muscle cells .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with few active metals and produce new compounds which can be explosive to shocks .
Biochemical Pathways
Tetrazole derivatives have been implicated in the conversion of pgh2 to pgd2, a prostaglandin involved in smooth muscle contraction/relaxation and a potent inhibitor of platelet aggregation .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 20367 . These properties may influence its bioavailability.
Result of Action
Tetrazole derivatives have been known to inhibit angiotensin-converting enzymes, which could lead to effects such as smooth muscle relaxation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride. For instance, the compound reacts easily with acidic materials and strong oxidizers, liberating corrosive and toxic gases and heat . Therefore, the compound should be stored and handled under appropriate conditions to ensure its stability and efficacy .
Properties
IUPAC Name |
4-(1-methyltetrazol-5-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.ClH/c1-12-7(9-10-11-12)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANRAXZZWZHJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
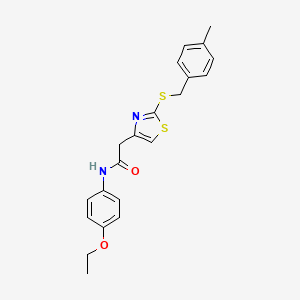

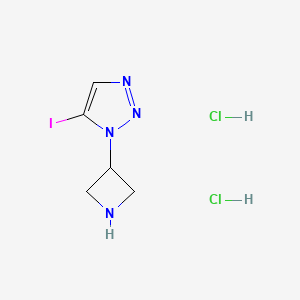
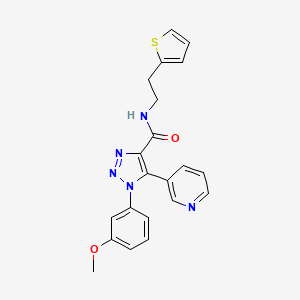
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2883406.png)
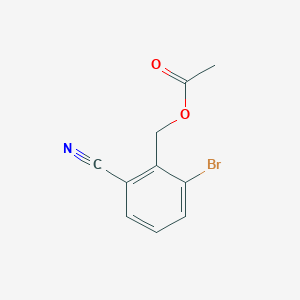
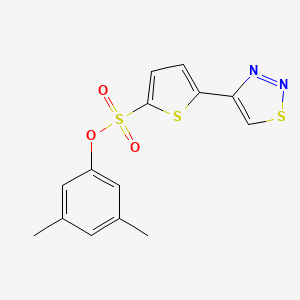
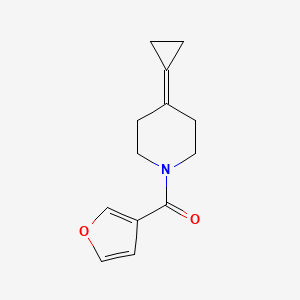

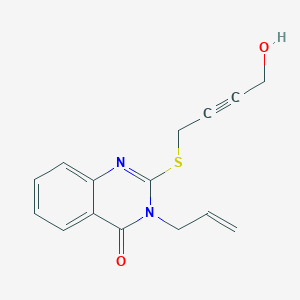

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2883419.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883420.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2883423.png)
